N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a morpholino-butyl substituent. The benzo[d][1,3]dioxole (methylenedioxyphenyl) core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to modulate enzyme activity . Substitutions on the carboxamide nitrogen significantly influence pharmacological profiles, as demonstrated by analogs with phenoxy, trifluoromethyl, or tertiary amine groups .
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(18-8-9-19-20(14-18)28-16-27-19)23-10-4-5-11-24-12-13-26-21(15-24)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXOVNUMLQWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound known for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.46 g/mol
- Purity : Typically around 95% .
The compound exhibits significant activity against various cancer cell lines, suggesting that it may inhibit cell growth or induce apoptosis through interaction with specific biochemical pathways. The primary mechanisms identified include:
- Inhibition of Cell Proliferation : Studies indicate that this compound can effectively reduce the proliferation of cancer cells.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) .
Biological Activity Data
The biological activity of this compound has been assessed in various studies, showcasing its potency against different cancer cell lines. Below is a summary table of its effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | Inhibition of proliferation |
| CAMA-1 | 0.16 - 139 | Induction of apoptosis |
| HCC1954 | 0.51 - 157.2 | ROS generation |
| SKBR-3 | 0.09 - 93.08 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Antitumor Activity : Research demonstrated that this compound exhibits potent antitumor activity against breast cancer cell lines such as MCF-7 and SKBR-3. The differential effects observed across these cell lines suggest that structural modifications may enhance efficacy .
- Mechanistic Insights : A study indicated that the compound's anticancer effects are linked to oxidative stress mechanisms, where ROS play a critical role in mediating apoptosis in malignant cells .
- Potential Drug Development : Given its unique structure combining a benzo[d][1,3]dioxole core with a morpholine and phenyl group, this compound is being investigated as a lead candidate for new drug development targeting various cancers .
Comparison with Similar Compounds
Challenges in Development
- Solubility: Morpholino-butyl substituents may improve water solubility compared to aromatic analogs (e.g., IId) but require formulation optimization .
- Toxicity: Phenoxy and iodinated derivatives (IId, [131I]I-BA52) show cytotoxicity, necessitating dose-limiting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
